[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2-prop-2-enylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-2-5-9-7(6-10)3-4-8-9/h2-4,10H,1,5-6H2 |
InChI Key |
RGSMVDWPBBKBOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC=N1)CO |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones or α,β-Unsaturated Ketones with Hydrazine
A common route to pyrazoles involves the reaction of β-diketones or α,β-unsaturated ketones with hydrazine or hydrazine derivatives under reflux conditions in ethanol or acetic acid solvents. For example:
Heating α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid yields pyrazoline intermediates, which can be dehydrated to pyrazoles under acidic or basic conditions.
Basic conditions (e.g., triethylamine in ethanol) favor pyrazoline formation, while acidic catalysis promotes dehydration to pyrazoles.
Functionalization at the 5-Position
The hydroxymethyl group at the 5-position can be introduced via:
Reduction of a corresponding aldehyde or ketone precursor at the 5-position.
Direct substitution reactions on preformed pyrazoles bearing reactive groups (e.g., halides or formyl groups) at the 5-position.
Introduction of the Allyl Group at N1
The allyl substituent (prop-2-en-1-yl) at the N1 position is typically introduced by alkylation reactions:
Treatment of the pyrazole with allyl bromide or allyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate in DMF or other polar aprotic solvents) leads to selective N1-allylation.
Reaction temperatures generally range from room temperature to moderate heating (40–80 °C) to optimize yield and selectivity.
Specific Preparation Method for this compound
Based on the synthesis principles and related pyrazole derivatives, a plausible detailed preparation method is as follows:
| Step | Reagents & Conditions | Description & Notes |
|---|---|---|
| 1. Formation of 5-formyl-pyrazole | React hydrazine hydrate with an α,β-unsaturated aldehyde or ketone precursor in ethanol under reflux for 12–16 h | Produces 5-formyl-pyrazole intermediate |
| 2. Reduction of aldehyde to hydroxymethyl | Use NaBH4 in methanol at 0–5 °C | Converts the 5-formyl group to hydroxymethyl, yielding 5-(hydroxymethyl)pyrazole |
| 3. N1-Allylation | Treat 5-(hydroxymethyl)pyrazole with allyl bromide and K2CO3 in DMF at 40–50 °C for 6–12 h | Selective N1-allylation to obtain this compound |
Reaction Conditions and Optimization
Solvents: Ethanol, methanol, and DMF are preferred solvents for cyclocondensation, reduction, and alkylation steps, respectively.
Temperature: Reflux (~78 °C) for cyclocondensation; low temperature (0–5 °C) for reduction to control selectivity; moderate heating (40–50 °C) for alkylation.
Catalysts/Base: Sodium hydride or potassium carbonate for alkylation; sodium borohydride for reduction.
Purification: Crystallization from ethanol or ethanol/acetone mixtures, followed by washing and drying under reduced pressure ensures high purity.
Research Findings and Yields
Analytical Characterization
NMR Spectroscopy: Characteristic signals for allyl group vinyl protons (~5.0–6.0 ppm) and hydroxymethyl protons (~4.5 ppm).
IR Spectroscopy: Broad O–H stretch (~3300 cm⁻¹), C=C stretch (~1640 cm⁻¹), and pyrazole ring vibrations.
Mass Spectrometry: Molecular ion peak consistent with molecular weight of C7H10N2O.
Melting Point: Typically in the range 80–120 °C, depending on purity and crystallinity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol or methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory and Analgesic Properties
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects. A study focused on synthesizing novel pyrazolone derivatives found that certain compounds demonstrated potent activity against inflammation-related pathways. For instance, compounds similar to [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The structure-activity relationship (SAR) revealed that modifications at specific positions enhanced the efficacy of these compounds in reducing pain and inflammation .
2. Antimicrobial Activity
Compounds containing the pyrazole moiety have shown promising antimicrobial properties. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival . The potential of this compound in this context remains an area for further exploration.
3. Cancer Therapeutics
Pyrazole derivatives are being investigated as potential candidates for cancer treatment due to their ability to modulate various biological pathways involved in tumor growth. Notably, compounds that act as selective androgen receptor modulators (SARMs) have been identified, which can selectively inhibit cancer cell proliferation in androgen-dependent cancers such as prostate cancer. Research indicates that the incorporation of pyrazole rings enhances the selectivity and potency of these compounds against cancer cells .
Agrochemical Applications
1. Herbicidal Activity
The application of this compound in agrochemicals is also noteworthy. Pyrazole-based herbicides have been developed that target specific weed species while minimizing harm to crops. Studies have demonstrated that these compounds can effectively inhibit the growth of certain weeds by interfering with photosynthetic processes or disrupting hormonal balance within the plants .
Material Science Applications
1. Polymer Chemistry
In polymer science, pyrazole derivatives are being explored as additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength. These enhancements are attributed to the compound's ability to form strong intermolecular interactions within the polymer network, thereby increasing its durability under various environmental conditions.
Case Studies
Mechanism of Action
The mechanism of action of [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the derivatives being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Structural and Physical Properties of Selected Pyrazole Methanol Derivatives
Key Observations :
- Lipophilicity : The phenyl-substituted analog (Entry 2) exhibits higher lipophilicity (logP ~2.5) compared to the propenyl derivative (logP ~1.2), impacting solubility and membrane permeability .
- Acidity : The trifluoromethyl group in Entry 4 lowers the pKa of the hydroxymethyl group (~12.5) versus the propenyl analog (~14.5), facilitating deprotonation in basic conditions .
- Synthetic Utility : The propenyl group in the target compound enables regioselective allylic oxidation or cross-metathesis, whereas the isopropyl group in Entry 3 offers steric hindrance for selective coupling reactions .
Reactivity and Functionalization Pathways
Hydroxymethyl Group Reactivity :
- Esterification: The -CH₂OH group reacts with acyl chlorides to form esters. For example, acetylation of this compound yields the corresponding acetate, a common protective strategy .
- Oxidation : Catalytic oxidation converts -CH₂OH to a carboxylic acid (-COOH), as seen in the synthesis of pyrazole-based ligands for boron complexes .
Propenyl Group Reactivity :
- Electrophilic Addition : The allyl moiety undergoes bromination or epoxidation, contrasting with the inertness of phenyl or methyl substituents in analogs .
- Cross-Coupling : Suzuki-Miyaura coupling of propenyl-substituted pyrazoles is less efficient than with aryl-substituted derivatives due to competing β-hydride elimination .
Crystallographic and Computational Insights
- Crystal Packing: The hydroxymethyl group in this compound forms intermolecular hydrogen bonds, as observed in SHELXL-refined structures of similar compounds . This contrasts with phenyl-substituted analogs, where π-π stacking dominates .
- Theoretical Calculations : DFT studies on trifluoromethyl-substituted pyrazoles reveal reduced HOMO-LUMO gaps compared to propenyl derivatives, aligning with their enhanced electrochemical activity .
Biological Activity
[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationship (SAR) of this compound, drawing on diverse research findings.
Synthesis of this compound
The synthesis of pyrazole derivatives typically involves the reaction of hydrazine derivatives with carbonyl compounds. For this compound, a common synthetic route includes:
- Condensation Reaction : The reaction of prop-2-enal with hydrazine derivatives.
- Reduction : The resulting intermediate can be reduced to yield the desired alcohol.
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various pyrazole compounds, it was found that derivatives with specific substitutions at the 1-position showed enhanced anti-inflammatory activity compared to others. For instance, compounds bearing a benzenesulfonamide moiety demonstrated superior inhibition rates (58.95–87.35%) against inflammation markers compared to the reference drug phenylbutazone (57.41% inhibition) .
Analgesic Properties
The analgesic properties of pyrazole derivatives have also been explored. Compounds structurally similar to this compound have shown promising results in pain models, indicating their potential as non-opioid analgesics with fewer side effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly against non-small cell lung cancer (NSCLC). For instance, a derivative structurally related to this compound exhibited cytotoxic effects on A549 lung cancer cells with an IC50 value of 4.32 µM, showcasing its potential as a lead compound for further development . Mechanistic studies revealed that these compounds disrupt microtubule assembly, leading to apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives suggests that:
- The presence of electron-withdrawing groups at certain positions enhances biological activity.
- Substituents such as halogens or sulfonamide groups improve anti-inflammatory and analgesic effects.
Table 1 summarizes the biological activities of various pyrazole derivatives in comparison with this compound.
| Compound | Anti-inflammatory Activity (%) | Analgesic Activity | Anticancer IC50 (µM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Phenylbutazone | 57.41 | Moderate | N/A |
| Chalcone-derived pyrazoles | >80 | High | 4.32 |
Case Studies
Several studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of newly synthesized pyrazoles were tested for their ability to inhibit cyclooxygenase enzymes (COX). Compounds with the 3-position substituted by phenyl groups showed better activity than their methyl counterparts .
- Anticancer Efficacy : Another study focused on a series of chalcone-derived pyrazoles which were tested against NSCLC cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol, and what reaction conditions are critical for achieving high yields?
- Methodology :
- Suzuki Coupling : A palladium-catalyzed cross-coupling reaction between pyrazole boronic esters and halogenated precursors (e.g., aryl halides) is widely used. For example, Pd(OAc)₂ with triphenylphosphine in acetonitrile-water solvent systems under reflux yields intermediates, which are subsequently functionalized .
- Hydrazine Cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in propionic acid under reflux forms pyrazole cores. Temperature control (e.g., 70–80°C) and stoichiometric ratios are critical to avoid byproducts .
- Post-Functionalization : The allyl (prop-2-en-1-yl) and hydroxymethyl groups can be introduced via nucleophilic substitution or oxidation-reduction sequences. Sodium borohydride or hydrogen gas may reduce nitro or carbonyl intermediates .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, allyl protons appear as distinct doublets (δ 5.0–6.0 ppm), while pyrazole ring protons resonate near δ 7.0–8.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For pyrazole derivatives, dihedral angles between substituent rings (e.g., 16–50°) reveal conformational flexibility .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for intermediates with isotopic patterns (e.g., chlorine or boron-containing precursors) .
Advanced Research Questions
Q. How can structural ambiguities (e.g., tautomerism or positional isomerism) in pyrazole derivatives be resolved experimentally?
- Methodology :
- Single-Crystal X-ray Diffraction : SHELXL refines anisotropic displacement parameters to distinguish tautomers. For example, hydrogen bonding (O–H···N) in [2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)phenol] stabilizes specific tautomeric forms .
- DFT Calculations : Computational modeling predicts energetically favorable tautomers. Comparing calculated vs. experimental NMR shifts (e.g., δ values for hydroxyl protons) validates assignments .
Q. What strategies optimize reaction conditions for introducing the allyl group while minimizing side reactions (e.g., polymerization)?
- Methodology :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki reactions reduce allyl group decomposition. Low temperatures (−78°C to 0°C) prevent radical-mediated polymerization .
- Solvent Systems : Tetrahydrofuran (THF)-water mixtures enhance solubility of boronic esters, while ethanol-acetic acid systems facilitate cyclization without side-product formation .
Q. How do substituents (e.g., nitro, hydroxyl, or allyl groups) influence the biological activity of pyrazole derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs (e.g., replacing nitro with amino groups) in enzymatic assays. For example, nitro groups in similar compounds enhance solubility but may reduce membrane permeability .
- Molecular Docking : Simulate interactions with target proteins (e.g., soluble epoxide hydrolase) to identify critical hydrogen-bonding residues. Hydroxyl and allyl groups often participate in hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic data and crystallographic results (e.g., conflicting hydrogen-bonding networks)?
- Methodology :
- Multi-Technique Validation : Combine IR spectroscopy (O–H stretching at 3200–3600 cm⁻¹) with X-ray data to confirm hydrogen bonding. For example, SHELX refinement of thermal ellipsoids in WinGX resolves positional mismatches .
- Dynamic NMR Studies : Variable-temperature NMR detects tautomeric equilibria, explaining apparent contradictions between static crystal structures and solution-phase spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
